

Introduction: Unveiling the Structural Nuances of a Versatile Chemical Intermediate

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Compound of Interest

Compound Name: 4-Butyl-2-nitroaniline

CAS No.: 3663-22-7

Cat. No.: B1593771

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4-tert-Butyl-2-nitroaniline (C₁₀H₁₄N₂O₂) is a substituted aromatic amine that serves as a valuable intermediate in the synthesis of dyes, pigments, and various pharmacologically active compounds.[1] Its chemical behavior, reactivity, and potential applications are intrinsically linked to its three-dimensional structure and conformational preferences. The strategic placement of a bulky tert-butyl group, a strongly electron-withdrawing nitro group, and an electron-donating amino group on the aniline scaffold creates a molecule with distinct electronic and steric properties.

This technical guide provides a comprehensive exploration of the molecular structure and conformation of 4-tert-Butyl-2-nitroaniline. We will delve into the critical intramolecular interactions that define its geometry, outline the state-of-the-art experimental and computational methodologies used for its characterization, and present the data in a clear, accessible format for researchers, scientists, and drug development professionals. Understanding these fundamental structural aspects is paramount for predicting the molecule's interaction with biological targets and for designing novel synthetic pathways.

Part 1: The Dominant Structural Feature: Intramolecular Hydrogen Bonding

The most defining characteristic of the 2-nitroaniline scaffold, and by extension, 4-tert-Butyl-2-nitroaniline, is the formation of a strong intramolecular hydrogen bond between one of the hydrogen atoms of the amino group (-NH₂) and an oxygen atom of the adjacent nitro group (-NO₂).^{[2][3][4]} This interaction results in the formation of a highly stable, six-membered pseudo-ring, often referred to as a chelate ring.

This N-H...O hydrogen bond has several profound consequences for the molecule's overall structure and properties:

- **Enforced Planarity:** The hydrogen bond severely restricts the rotation around the C-N bonds of both the amino and nitro groups. This forces these groups to be nearly coplanar with the benzene ring, creating a largely planar molecular conformation.^{[2][5]} This planarity is a critical factor in its crystal packing and its interactions with other molecules.
- **Reduced Basicity:** The involvement of the amino group's lone pair of electrons in this intramolecular interaction significantly decreases their availability for protonation. Consequently, 2-nitroaniline derivatives like this one are substantially weaker bases than aniline itself.^[6]
- **Electronic Polarization:** The electron-donating amino group and the electron-withdrawing nitro group create a "push-pull" system that polarizes the aromatic ring. The intramolecular hydrogen bond enhances this electronic communication, influencing the molecule's dipole moment and reactivity in electrophilic or nucleophilic substitution reactions.^[7]

The tert-butyl group at the 4-position, being para to the amino group, further contributes to the electronic landscape through its electron-donating inductive effect, albeit to a lesser extent than the resonance donation from the amino group.

Caption: Intramolecular hydrogen bond in 4-tert-Butyl-2-nitroaniline.

Part 2: Physicochemical and Spectroscopic Profile

The structural features discussed above give rise to a unique and predictable set of physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of 4-tert-Butyl-2-nitroaniline

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₂	[1][8]
Molecular Weight	194.23 g/mol	[1][8]
CAS Number	6310-19-6	[8]
Appearance	Typically a solid at room temperature	[1]
IUPAC Name	4-tert-butyl-2-nitroaniline	[8]
SMILES	<chem>CC(C)(C)C1=CC(=C(C=C1)N)[O-]</chem>	[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure of molecules. For 4-tert-Butyl-2-nitroaniline, the ¹H and ¹³C NMR spectra provide definitive confirmation of its substituent pattern and conformational rigidity.

- ¹H NMR Insights:** The spectrum is characterized by distinct signals for each proton environment. The two protons of the amino group (-NH₂) typically appear as a broad singlet due to quadrupolar coupling with the nitrogen atom and their involvement in the hydrogen bond.[9] The aromatic region will display a pattern consistent with a 1,2,4-trisubstituted benzene ring. The most prominent signal is a sharp singlet integrating to nine protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl substituent.[9]
- ¹³C NMR Insights:** The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon atoms attached to the nitro group (C2) and the amino group (C1) will be significantly shifted, as will the carbon bearing the tert-butyl group (C4). The substituent effects on carbon chemical shifts in aniline derivatives are well-documented and can be used to confirm assignments.[10][11]

Table 2: Representative ¹H NMR Spectral Data

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Note
-C(CH ₃) ₃	~1.27	singlet (9H)	Characteristic tert-butyl signal.[9]
-NH ₂	~5.95	broad singlet (2H)	Shift influenced by H-bonding.[9]
Aromatic H	~6.76	doublet	Aromatic proton signals.[9]
Aromatic H	~7.43	doublet	Aromatic proton signals.[9]
Aromatic H	~8.08	singlet	Aromatic proton signals.[9]

Note: Data is based on a reported spectrum in CDCl₃ and may vary slightly with solvent and instrument.[9]

Part 3: Methodologies for Structural Elucidation

A combination of experimental techniques and computational modeling is employed to build a complete picture of the molecular structure and conformation.

Experimental Protocol 1: Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous, high-resolution data on the solid-state structure, including precise bond lengths, bond angles, and intermolecular packing interactions. While a specific crystal structure for 4-tert-Butyl-2-nitroaniline is not widely published, the methodology is standard and findings can be confidently extrapolated from numerous studies on closely related 2-nitroaniline derivatives.[2][3][12][13][14]

Step-by-Step Workflow:

- **Crystal Growth:** High-quality single crystals are grown, typically by slow evaporation of a suitable solvent.
- **Data Collection:** A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.
- **Structure Solution:** The diffraction data is used to calculate an electron density map of the unit cell. The positions of the atoms are determined from this map.
- **Structure Refinement:** The atomic positions and thermal parameters are refined using a least-squares method to achieve the best fit between the calculated and observed diffraction data.[\[12\]](#)

Caption: Standard workflow for X-ray crystallography analysis.

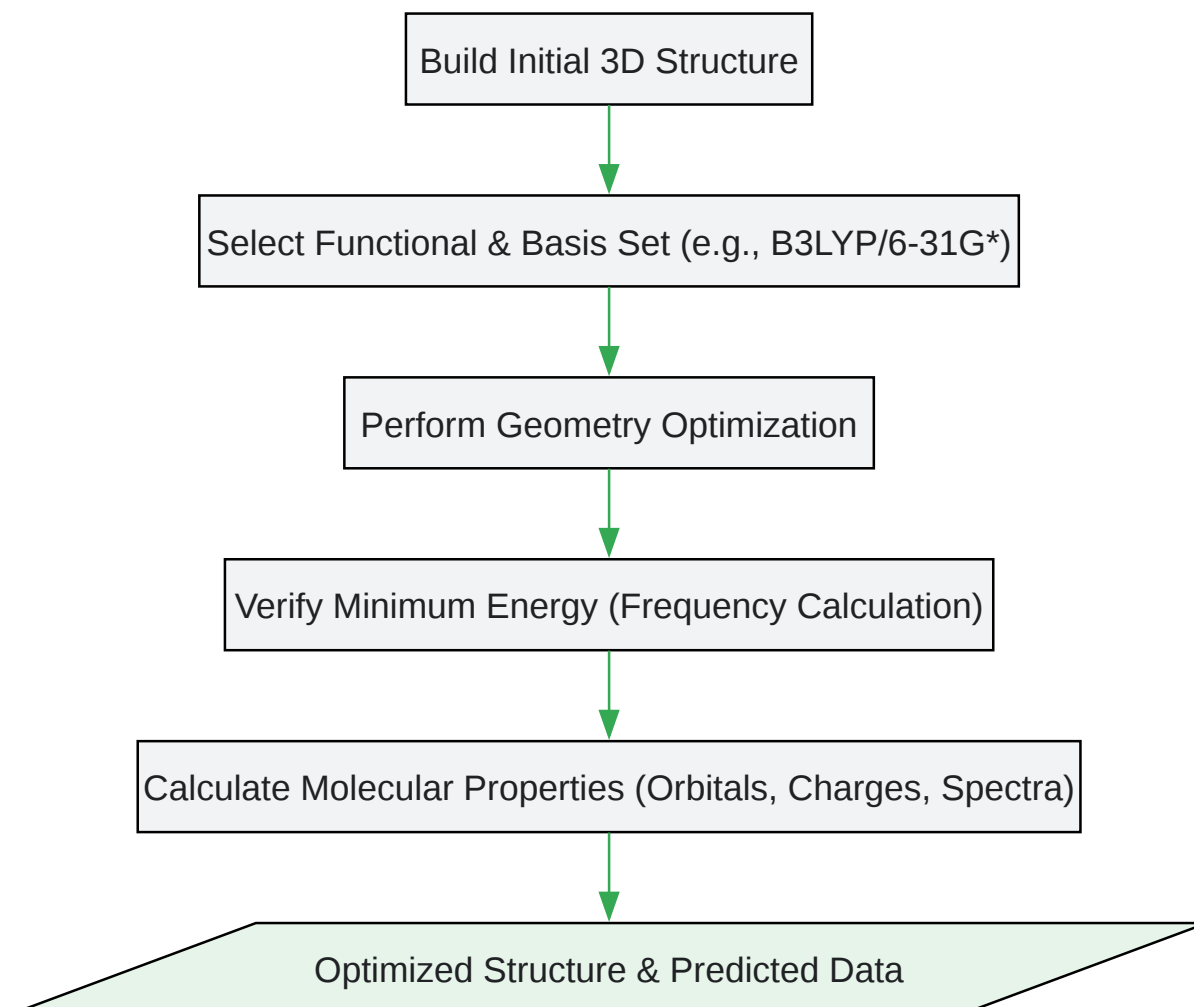
Computational Protocol 2: Density Functional Theory (DFT) Modeling

Computational chemistry, particularly DFT, serves as a powerful predictive and complementary tool to experimental methods. It allows for the investigation of molecular properties that may be difficult to measure directly.[\[2\]](#)[\[15\]](#)[\[16\]](#)

Step-by-Step Workflow:

- **Initial Structure Generation:** A 3D model of 4-tert-Butyl-2-nitroaniline is constructed.
- **Geometry Optimization:** The energy of the molecule is minimized with respect to the atomic coordinates using a selected functional (e.g., B3LYP) and basis set (e.g., 6-31G**). This yields the lowest energy conformation.[\[15\]](#)
- **Frequency Calculation:** Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum and to predict the IR spectrum.
- **Property Calculation:** Further calculations can be performed on the optimized geometry to determine electronic properties such as atomic charges, dipole moment, and molecular

orbital energies (HOMO/LUMO).



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Caption: General workflow for a DFT computational study.

Conclusion

The molecular architecture of 4-tert-Butyl-2-nitroaniline is dominated by the formation of a robust intramolecular hydrogen bond between the ortho-amino and nitro groups. This interaction dictates a largely planar conformation, significantly reduces the basicity of the amino group, and modulates the electronic properties of the aromatic system. The sterically demanding tert-butyl group at the 4-position further influences its solubility and packing in the solid state. A synergistic approach, combining high-resolution experimental techniques like

NMR spectroscopy and X-ray crystallography with the predictive power of DFT calculations, is essential for a complete and accurate characterization of this important synthetic intermediate. This fundamental structural knowledge is the bedrock upon which its rational application in drug design, materials science, and chemical synthesis is built.

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